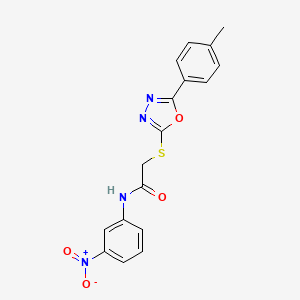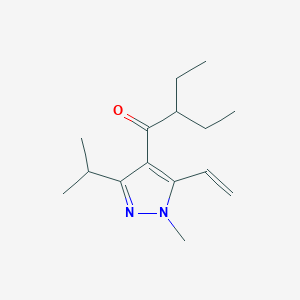
2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one is a complex organic compound with a molecular formula of C15H24N2O and a molecular weight of 248.37 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a radical addition followed by intramolecular cyclization can afford the pyrazole skeleton in good to excellent yields . Industrial production methods may involve the use of advanced catalytic systems to optimize yield and purity.
Chemical Reactions Analysis
2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions, where functional groups are replaced by others under specific conditions. Major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities . In the industry, such compounds are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-Ethyl-1-(3-isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one include other pyrazole derivatives, such as 3(5)-aminopyrazoles and pyrazolo[1,5-a]pyrimidines These compounds share the pyrazole core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-(5-ethenyl-1-methyl-3-propan-2-ylpyrazol-4-yl)-2-ethylbutan-1-one |
InChI |
InChI=1S/C15H24N2O/c1-7-11(8-2)15(18)13-12(9-3)17(6)16-14(13)10(4)5/h9-11H,3,7-8H2,1-2,4-6H3 |
InChI Key |
WOBUBEAZLHJWLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)C1=C(N(N=C1C(C)C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


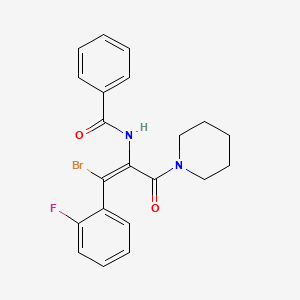
![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)
![3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)
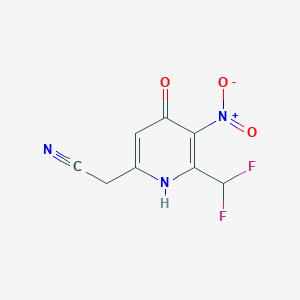
![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)
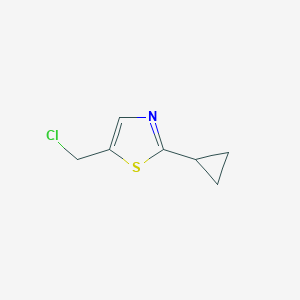
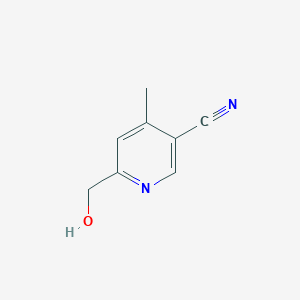
![5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11781376.png)



![7-Bromo-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11781396.png)
![Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B11781400.png)
